molecular formula C5H2Cl3NO B15232318 3,4,5-Trichloropyridin-2(3H)-one

3,4,5-Trichloropyridin-2(3H)-one

Cat. No.: B15232318
M. Wt: 198.43 g/mol
InChI Key: SHCUSCOHGDYQRE-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridin-2(3H)-one is a chlorinated pyridine derivative. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of three chlorine atoms on the pyridine ring significantly alters its reactivity and properties compared to non-chlorinated pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloropyridin-2(3H)-one typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of 2-pyridone using chlorine gas under controlled conditions. This reaction requires careful temperature control and the presence of a catalyst to ensure selective chlorination at the 3, 4, and 5 positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using advanced reactors that allow for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the chlorination process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloropyridin-2(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove chlorine atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridones with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dechlorinated pyridines or partially chlorinated derivatives.

    Coupling Reactions: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

3,4,5-Trichloropyridin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloropyridin-2(3H)-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trichloropyridine
  • 3,5,6-Trichloropyridin-2-ol
  • 2,4,5-Trichloropyrimidine

Uniqueness

3,4,5-Trichloropyridin-2(3H)-one is unique due to the specific positioning of chlorine atoms on the pyridine ring, which significantly influences its reactivity and properties. Compared to other chlorinated pyridines, it offers distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C5H2Cl3NO

Molecular Weight

198.43 g/mol

IUPAC Name

3,4,5-trichloro-3H-pyridin-2-one

InChI

InChI=1S/C5H2Cl3NO/c6-2-1-9-5(10)4(8)3(2)7/h1,4H

InChI Key

SHCUSCOHGDYQRE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=C1Cl)Cl)Cl

Origin of Product

United States

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